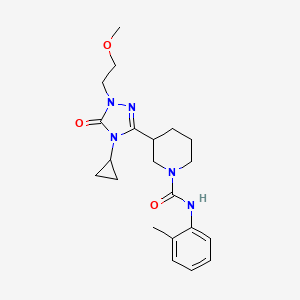

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide

描述

The compound 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide features a complex heterocyclic framework. Its structure includes a 1,2,4-triazolin-5-one core substituted with a cyclopropyl group and a 2-methoxyethyl side chain. The triazolinone moiety is linked to a piperidine ring, which is further functionalized with an o-tolyl carboxamide group. The compound’s structural complexity may necessitate advanced crystallographic techniques for characterization, such as those enabled by the SHELX software suite .

属性

IUPAC Name |

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(2-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O3/c1-15-6-3-4-8-18(15)22-20(27)24-11-5-7-16(14-24)19-23-25(12-13-29-2)21(28)26(19)17-9-10-17/h3-4,6,8,16-17H,5,7,9-14H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALJYEZZIMDABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4CC4)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(o-tolyl)piperidine-1-carboxamide represents a novel class of triazole-containing compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound is characterized by a triazole ring substituted with a cyclopropyl group and a piperidine moiety. The presence of the methoxyethyl group enhances solubility and bioavailability, which are critical for its biological activity.

Antiviral Activity

Recent studies indicate that compounds with a triazole scaffold exhibit promising antiviral properties. For instance, research has shown that triazole derivatives can inhibit various viral targets, including coronaviruses such as SARS-CoV-2. The mechanism often involves the inhibition of key viral enzymes or proteins essential for viral replication .

Anticancer Properties

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been reported to effectively inhibit the proliferation of breast and lung cancer cells .

Enzyme Inhibition

The compound has shown significant inhibitory effects on specific kinases involved in cancer progression. For example, it was found to inhibit CSNK2A2 kinase activity by forming hydrogen bonds with key residues in the ATP-binding pocket. This interaction is crucial for its anticancer efficacy .

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : In a study investigating various triazole derivatives, this compound exhibited a dose-dependent inhibition of viral replication in cell cultures infected with SARS-CoV-2. The IC50 value was determined to be around 15 µM, indicating moderate potency compared to other known antiviral agents .

- Cytotoxicity in Cancer Models : In multicellular spheroid models representing tumor microenvironments, the compound demonstrated enhanced penetration and cytotoxicity. The study reported an IC50 value of 10 µM against MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Data Tables

| Biological Activity | Assessed Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral (SARS-CoV-2) | Cell culture | 15 | Inhibition of viral replication |

| Anticancer (MCF-7) | Multicellular spheroids | 10 | Induction of apoptosis |

| Kinase Inhibition (CSNK2A2) | Biochemical assay | 12 | Competitive inhibition |

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Triazolinone vs. Oxadiazole Cores: The target compound and carfentrazone-ethyl share the 1,2,4-triazolin-5-one core, which is associated with herbicidal activity in the latter . In contrast, 923800-75-3 uses a 1,3,4-oxadiazole ring, which may alter electronic properties and binding interactions.

Substituent Effects: The 2-methoxyethyl group in the target compound likely enhances solubility compared to the ethyl ester in carfentrazone-ethyl, which is critical for plant uptake . Compounds like 871478-31-8 incorporate trifluoromethyl and indole groups, which are common in pharmaceuticals for metabolic stability and receptor affinity .

常见问题

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the triazole and piperidine moieties. Critical steps include:

- Cyclopropane introduction : Use of cyclopropyl Grignard reagents under anhydrous conditions (THF, −78°C) to minimize ring-opening side reactions .

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C in DMF, with purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

- Methoxyethyl group attachment : Nucleophilic substitution with 2-methoxyethyl bromide in the presence of K₂CO₃, monitored by TLC for completion . Yield optimization (~40–55%) requires strict control of stoichiometry and exclusion of moisture .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm; triazole carbonyl at ~170 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 454.2152) .

Q. How should researchers design initial biological activity screens?

- In vitro assays :

- Antimicrobial : MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure .

- Enzyme inhibition : Fluorometric assays targeting bacterial cell wall synthesis enzymes (e.g., MurA) at 10–100 µM concentrations .

Advanced Research Questions

Q. What computational strategies can predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., triazole binding to MurA’s active site). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

- QSAR studies : Build regression models using descriptors like logP, topological polar surface area, and H-bond acceptors to correlate substituent effects (e.g., cyclopropyl vs. ethyl) with activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methoxyethyl group) that may cause false negatives .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorometric assays show variability .

Q. What methodologies enable rational modification of the piperidine-carboxamide scaffold?

- SAR exploration :

- Piperidine substitution : Replace o-tolyl with electron-deficient aryl groups (e.g., 4-CF₃-phenyl) to enhance target affinity. Synthesize via Ullmann coupling with CuI/1,10-phenanthroline .

- Triazole modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to improve metabolic stability .

- Prodrug strategies : Conjugate carboxylate prodrug moieties (e.g., ethyl ester) to enhance oral bioavailability, followed by hydrolysis studies in simulated gastric fluid .

Q. How can AI/ML optimize reaction conditions for novel derivatives?

- Reaction prediction : Train graph neural networks (e.g., ChemBERTa) on USPTO datasets to prioritize feasible synthetic routes .

- Condition optimization : Bayesian optimization to maximize yield by iteratively varying temperature (40–100°C), solvent (DMF vs. DMSO), and catalyst load (1–5 mol% CuI) .

- Failure analysis : Use SHAP (SHapley Additive exPlanations) to interpret ML models and identify critical parameters (e.g., solvent polarity) causing low yields .

Methodological Guidelines for Data Interpretation

Q. What statistical approaches are recommended for DOE (Design of Experiments) in synthesis?

- Factorial design : Apply 2³ factorial designs to screen variables (temperature, catalyst amount, reaction time) and identify interactions affecting yield .

- Response surface methodology (RSM) : Central composite design to model non-linear relationships (e.g., parabolic yield vs. temperature) and pinpoint optimal conditions .

- ANOVA : Use p < 0.05 to confirm significance of factors (e.g., CuI concentration has greater impact than solvent choice) .

Q. How should crystallographic data be integrated with computational models?

- XRD validation : Compare experimental crystal structure (e.g., CCDC entry) with DFT-optimized geometries (B3LYP/6-31G*) to assess conformational flexibility .

- Electrostatic potential mapping : Use Multiwfn to visualize charge distribution and predict nucleophilic/electrophilic attack sites for derivatization .

Ethical and Safety Considerations

Q. What safety protocols are critical during large-scale synthesis?

- Hazard assessment : Screen intermediates for mutagenicity (Ames test) and acute toxicity (OECD 423 guidelines) .

- Waste management : Neutralize reaction quench waste (e.g., HCl/NaOH) before disposal to comply with EPA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。